4,5-Dinitrocatechol
Overview
Description
“4,5-Dinitrobenzene-1,2-diol” is a chemical compound . It is a weak acid . It is soluble in organic solvents .
Synthesis Analysis
The synthesis of “4,5-Dinitrobenzene-1,2-diol” could not be found in the available resources .
Chemical Reactions Analysis
The chemical reactions involving “4,5-Dinitrobenzene-1,2-diol” could not be found in the available resources .
Scientific Research Applications
Precursor for Schiff Base Macrocycles
4,5-Dinitrobenzene-1,2-diol derivatives are crucial in synthesizing Schiff base macrocycles and various other molecules. The regioselectivity in nitration reactions of 1,2-dialkoxybenzenes, which leads to the production of 1,2-dialkoxy-4,5-dinitrobenzene, is of significant interest. This process has shown unique regioselectivity and involves a single electron transfer (SET) process, influenced by the solvent environment and the symmetry of the HOMO of the aromatic moiety (Shopsowitz, Lelj, & MacLachlan, 2011).
Homologue of TCDD
4,5-Dinitrobenzene-1,2-diol is used in the synthesis of novel compounds, such as benzo[1,2-b:4,5-b']bis[1,4]benzodioxin and its derivatives, which are structurally related to the toxic compound TCDD (2,3,7,8-tetrachloro-dibenzo-p-dioxin). This shows the relevance of 4,5-Dinitrobenzene-1,2-diol in studying toxicologically significant compounds (Oliver & Lusby, 1978).
Molecular Polarisability Studies
Research involving the molecular polarisability of dinitrobenzenes, including 4,5-Dinitrobenzene-1,2-diol, provides insights into the configurations of these molecules in dissolved states. Understanding the rotation and coplanarity of nitro-groups in relation to the benzene ring has broader implications in stereochemistry and molecular interaction studies (Calderbank, Fèvre, & Ritchie, 1968).
Study of Substitution Reactions
Investigations into the substitution reactions of 1,2-difluoro-4,5-dinitrobenzene have led to the synthesis of various compounds by displacing fluorine atoms in preference to nitro groups. Such studies are essential for understanding chemical reaction mechanisms and designing new synthetic routes (Plater & Harrison, 2023).
Formation of Quinoxalinol Analogs
4,5-Dinitrobenzene-1,2-diol derivatives have beenused in the synthesis of 2-quinoxalinol analogs, where primary and secondary substitutions lead to the creation of these analogs through reductive cyclization. This systematic study in solution-phase chemistry highlights the potential of 4,5-Dinitrobenzene-1,2-diol in creating diverse organic compounds (Wu et al., 2004).
Synthesis of Electroluminescent Materials
1-Bromo-2,4-dinitrobenzene, a derivative of 4,5-Dinitrobenzene-1,2-diol, has applications in the production of intermediates for medicinal agents, organic dyes, and organic electroluminescent materials. This indicates the broader applicability of 4,5-Dinitrobenzene-1,2-diol in various fields including electronics and pharmaceuticals (Xuan et al., 2010).
Redox and Addition Processes in Chemical Reactions
The reaction of 1,4-dinitrobenzene with Grignard reagents, closely related to 4,5-Dinitrobenzene-1,2-diol, has been studied to understand redox and addition processes in organic reactions. This research is crucial for comprehending and manipulating chemical reactions for the synthesis of novel compounds (Bartoli, Dalpozzo, & Grossi, 1989).
Development of Heat-resistant Explosives
4,5-Dinitrobenzene-1,2-diol is used in the synthesis of diaminotrinitrobenzene isomers, which are of interest for developing heat-resistant explosives. This highlights the material's role in creating substances with specific thermal properties for specialized applications (Siri & Braunstein, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4,5-dinitrobenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWVFOJZGCLEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556892 | |
Record name | 4,5-Dinitrobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77400-30-7 | |
Record name | 4,5-Dinitrobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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